N-(1-Methoxyethyl)benzamide
Description
N-(1-Methoxyethyl)benzamide is a benzamide derivative featuring a methoxyethyl group attached to the nitrogen atom of the benzamide backbone. Benzamides are characterized by their amide linkage between a benzene ring and an amine-containing substituent, which can be tailored for diverse chemical, pharmaceutical, or catalytic applications . The methoxyethyl group in this compound introduces electron-donating and steric effects, which may influence solubility, reactivity, and biological activity compared to other benzamides.
Properties
CAS No. |
115245-46-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(1-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(13-2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
IMPVTWSOJIJZGY-UHFFFAOYSA-N |
SMILES |
CC(NC(=O)C1=CC=CC=C1)OC |
Canonical SMILES |
CC(NC(=O)C1=CC=CC=C1)OC |
Synonyms |
Benzamide, N-(1-methoxyethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and functional group impacts among N-(1-Methoxyethyl)benzamide and related compounds:
Key Observations :
- Electron-Donating vs.
- Biological Activity : Halogenated aryl substituents (e.g., N-(3-Chloro-4-fluorophenyl)benzamide) enhance anticancer activity, while piperidine-linked benzamides show improved antibacterial effects when complexed with transition metals . The methoxyethyl group’s impact on bioactivity remains speculative but could modulate membrane permeability.
- Catalytic Utility : Hydroxy-containing benzamides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are effective in metal-catalyzed reactions due to their N,O-bidentate coordination. The methoxyethyl group’s weaker coordination ability may limit such applications .
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